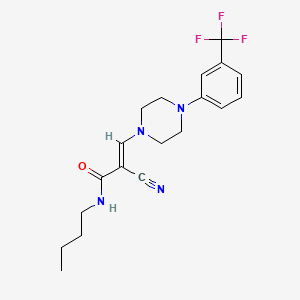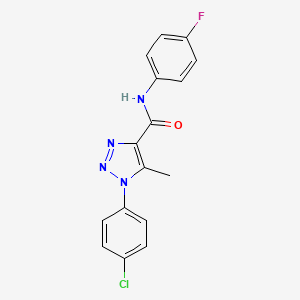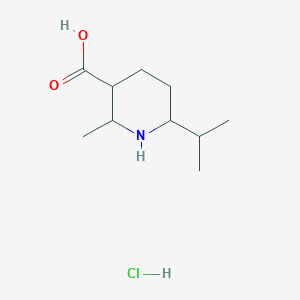
4-Amino-2-(trifluoromethyl)pyridine HCl
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Amino-2-(trifluoromethyl)pyridine HCl is a chemical compound that serves as an intermediate in the synthesis of various heterocyclic compounds. It is characterized by the presence of a pyridine ring, which is a six-membered aromatic ring with one nitrogen atom, substituted with an amino group and a trifluoromethyl group. This structure is a key feature in the synthesis of more complex molecules due to its reactivity and the ability to undergo various chemical transformations.
Synthesis Analysis
The synthesis of related compounds, such as 3-(trifluoromethyl)benzo[c][1,6]naphthyridines, involves the cyclization of acylated 4-amino-5-aryl-2-(trifluoromethyl)pyridines. This process is facilitated by the use of P2O5/POCl3, which allows for the formation of the desired products in good yields. The intermediate aminopyridines are synthesized from 4H-pyran-4-ones, which are prepared by reacting 2-acetyl-2-aryloxiranes and 4-dimethylamino-3-(4-methoxyphenyl)-3-buten-2-one with ethyl trifluoroacetate under basic conditions .
Molecular Structure Analysis
The molecular structure of related compounds can be complex and is often determined using techniques such as X-ray crystallography. For instance, the crystal structure of a potential active compound, 2-amino-4-(4-hydroxy-3-methoxyphenyl)-7,9-dimethyl-5-oxo-4,5,6,7-tetrahydropyrano[2,3-d]pyrazolo[3,4-b]pyridine-3-carbonitrile, was determined from single crystal X-ray diffraction data. The structure revealed that the pyrazole, pyridine, and pyran rings are almost coplanar with each other, and the crystal packing is stabilized by intermolecular hydrogen bond interactions .
Chemical Reactions Analysis
The reactivity of the amino group in the pyridine ring allows for various chemical reactions. For example, the reaction between 2-(aminomethyl)pyridine and 1,1,1,5,5,5-hexafluoro-2,4-pentanedione produces a mixture of diastereomeric compounds with high diastereoselectivity. The kinetic diastereomer can be epimerized to the thermodynamic diastereomer using triethylamine . Additionally, 4-amino-3,5-bis(pyridin-2-yl)-1,2,4-triazole, a related compound, can form coordination complexes with ruthenium carbonyl, demonstrating the versatility of amino-pyridine derivatives in forming metal complexes .
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound and its derivatives are influenced by the presence of the trifluoromethyl group and the amino group. The trifluoromethyl group is known for its electron-withdrawing properties, which can affect the acidity of the adjacent amino group and the overall reactivity of the molecule. The amino group, being a potential site for protonation, can form salts with acids, which may have different solubility and stability characteristics compared to the free base. The exact physical properties such as melting point, boiling point, and solubility would depend on the specific structure of the compound and its derivatives.
Aplicaciones Científicas De Investigación
Corrosion Inhibition
4-Amino-2-(trifluoromethyl)pyridine HCl derivatives are significant in the field of corrosion inhibition. Research indicates that pyridine derivatives are effective in protecting steel against corrosion in acidic environments. For instance, specific pyridine derivatives showed an inhibition efficiency of 90.24% at certain concentrations, demonstrating their potential as corrosion inhibitors in industrial settings. These findings are supported by various techniques including electrochemical impedance spectroscopy (EIS), Tafel polarization, scanning electron microscopy (SEM), and energy-dispersive X-ray spectroscopy (EDX) (Ansari et al., 2015). Further, a Schiff base derivative with multiple pyridine rings was synthesized and its corrosion inhibition properties for mild steel in HCl were assessed, revealing it as a mixed-type inhibitor and establishing the relationship between its structure and corrosion inhibition efficiency (Ji et al., 2016). Another study focused on the corrosion inhibition effect of three pyridine derivatives on mild steel in 1 M HCl, indicating these compounds as mixed-type inhibitors and affirming their protective role through surface analysis (Ansari et al., 2015).
Chemical Synthesis and Applications
This compound is also a key component in various chemical synthesis processes. It acts as an intermediate in pharmaceutical product synthesis and shows potential in forming complex molecular structures. A study detailed the practical synthesis of 4-amino-2-(trifluoromethyl)-nicotinic acid, outlining a multi-step process that highlights the compound's significance in chemical synthesis (Li et al., 2010). Additionally, a strategy for synthesizing poly-substituted pyridines via a tandem C-F bond cleavage protocol emphasizes the versatility of this compound derivatives in chemical synthesis (Chen et al., 2010).
Environmental Applications
Interestingly, a pyridine containing amino acid-based gelator forms gel in aqueous media in the presence of hydrochloric acid and is very selective for gelation. This property indicates its potential application in environmental safety, specifically for the detection and trapping of hazardous HCl gas (Basak et al., 2014).
Mecanismo De Acción
Target of Action
4-Amino-2-(trifluoromethyl)pyridine HCl is a pyridine derivative with an amine and a trifluoromethyl group substituted on its pyridine core . It is involved in many syntheses of active pharmaceutical ingredients (APIs), such as naporafenib, a RAF inhibitor used in the treatment of RAF-driven cancers .
Mode of Action
The compound interacts with its targets through its amine and trifluoromethyl groups. It can undergo a Chichibabin reaction to introduce an additional amine group in the para-position . The resulting product is employed in the synthesis of oral checkpoint kinase inhibitor for immunotherapy .
Biochemical Pathways
The compound affects the RAF pathway, which is crucial in cell division and differentiation . By inhibiting RAF, it can potentially halt the proliferation of cancer cells .
Result of Action
The primary result of the compound’s action is the inhibition of RAF, leading to the potential halt of cancer cell proliferation . This makes it a valuable compound in the synthesis of drugs for RAF-driven cancers .
Propiedades
IUPAC Name |
2-(trifluoromethyl)pyridin-4-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5F3N2.ClH/c7-6(8,9)5-3-4(10)1-2-11-5;/h1-3H,(H2,10,11);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRSBFRKGUWTUOQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=C1N)C(F)(F)F.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6ClF3N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.57 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[(5Z)-5-benzylidene-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-2-nitrobenzamide](/img/structure/B2506968.png)
![Naphtho[2,1-b]furan, 1,2-dimethyl-](/img/structure/B2506973.png)
![N-([1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6-yl)-N-(3-(dimethylamino)propyl)-3-phenoxypropanamide hydrochloride](/img/structure/B2506974.png)



![N-[[3-(2,2-Difluoroethoxy)phenyl]methyl]oxirane-2-carboxamide](/img/structure/B2506980.png)



![methyl [8-(3,5-dimethyl-1H-pyrazol-1-yl)-7-(2-fluorobenzyl)-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-1-yl]acetate](/img/structure/B2506985.png)

![N-(3-ethylphenyl)-2-({6-methyl-2-[4-(trifluoromethyl)phenyl]pyrimidin-4-yl}oxy)acetamide](/img/structure/B2506988.png)